molecular formula C20H4Br4Cl4Na2O5 B092363 Acid red 92 CAS No. 18472-87-2

Acid red 92

Cat. No. B092363
CAS RN: 18472-87-2
M. Wt: 831.6 g/mol
InChI Key: OOYIOIOOWUGAHD-UHFFFAOYSA-L
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Description

Acid Red 92 is a synthetic pigment used in the formulation of hair coloring products . It imparts color to hair, with the exact color depending on the other ingredients used in the preparation and the starting color of the hair . It is sometimes referred to as a xanthene color .


Synthesis Analysis

The synthesis of Acid Red 92 involves the condensation of resorcinol and 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione, followed by bromination and conversion into a sodium salt .


Molecular Structure Analysis

The molecular formula of Acid Red 92 is C20H2Br4Cl4Na2O5 . It is also known by the chemical names 3,4,5,6-Tetrachloro-2-(1,4,5,8-tetrabromo-6-hydroxy-3-oxoxanthen-9-yl)benzoic acid, disodium salt .


Chemical Reactions Analysis

In hair dyeing formulations, Acid Red 92 is part of a two-component system. One component contains the compounds (precursors) that become the colorants, and the other component is a stabilized solution of hydrogen peroxide . The precursors and peroxide diffuse into the hair shaft, where color formation takes place after the ingredients combine to produce the coloring mixture . The precursors are oxidized by the hydrogen peroxide to form the colorant molecules .


Physical And Chemical Properties Analysis

Acid Red 92 appears as a red to brown powder . It is soluble in water, forming a red solution with weak dark green fluorescence . It is also soluble in ethanol, forming a blue light red solution with a brick red fluorescence . In concentrated sulfuric acid, it forms a yellow solution, which turns into a yellow-red precipitate upon dilution .

Scientific Research Applications

  • Dye Removal and Adsorption Studies :

    • Ultrasound-Assisted Adsorption : Zeolitic imidazolate framework functionalized with 3-Aminopropyltrimethoxysilane was used for the ultrasound-assisted adsorption of Acid Blue 92 and Direct Red 80. This study explored various parameters affecting dye removal efficiency, including adsorbent dosage, sonication time, initial dye concentrations, and pH. It also developed a model to predict dye removal efficiency and found that adsorption conformed better to the pseudo-second-order model and Langmuir isotherm model (Abdi, Vossoughi, Mahmoodi, & Alemzadeh, 2017).
    • Packed Bed Column Studies : A study using Euphorbia antiquorum L activated carbon in a packed column demonstrated the adsorptive removal of Acid Blue 92 and Basic Red 29. The study evaluated the effects of influent concentration, flow rate, and bed height on adsorption efficiency and applied kinetic models to describe the adsorption behavior (Sivakumar & Palanisamy, 2009).
  • Identification in Wastewater Treatment Plants :

    • A study identified and measured Acid Red 92, among other dyes, in colored wastewater samples from a municipal treatment plant. It used continuous-flow fast-atom bombardment mass spectrometry and liquid chromatography for analysis. The study noted that Acid Red 92 showed high levels of accumulation in secondary sludge (Borgerding & Hites, 1994).
  • Degradation Studies :

    • Degradation using H2O2 in Subcritical Water : This research investigated the degradation of Acid Red 274 under subcritical water conditions using hydrogen peroxide. The study applied response surface methodology to evaluate the interactive effects of temperature, oxidant concentration, and time on dye degradation (Kayan & Gözmen, 2012).
    • Sonolysis and Photocatalysis Degradation : Another study focused on the degradation of Acid Red 88 using sonolysis, photocatalysis, and a combination of both in the presence of photocatalysts. It explored the effects of initial dye concentration and ultrasound power on the degradation process (Madhavan, Kumar, Anandan, Grieser, & Ashokkumar, 2010).
  • Food and Cosmetic Applications :

    • Food Additives Analysis : A capillary zone electrophoretic method was developed for the separation of Acid Red 92 and other synthetic colorants in beverages, highlighting its relevance in the food industry (Long, Cen, Wang, Bai, & Liu, 2013).

Safety And Hazards

High concentrations of Acid Red 92 can cause skin irritation and allergic reactions in some individuals . Some studies have linked the use of Acid Red 92 in food products to potential health risks such as cancer and hyperactivity in children . It is deemed safe by the FDA up to a daily dosage of 1.25 mg/kg .

Future Directions

As Acid Red 92 is a synthetic pigment used in hair coloring products, future research and development could focus on improving its safety profile, enhancing its color imparting properties, and exploring new applications in the cosmetics industry .

properties

IUPAC Name

disodium;2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H4Br4Cl4O5.2Na/c21-5-1-3-17(9(23)15(5)29)32-18-4(2-6(22)16(30)10(18)24)20(3)8-7(19(31)33-20)11(25)13(27)14(28)12(8)26;;/h1-2,29-30H;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYIOIOOWUGAHD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)[O-])Br)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)Br)[O-])Br.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H2Br4Cl4Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13473-26-2 (parent)
Record name D & C Red no. 28
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DSSTOX Substance ID

DTXSID1031090
Record name D&C Red 28
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

829.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Brick red to brown solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS]
Record name Phloxine B
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Product Name

Acid red 92

CAS RN

18472-87-2
Record name D & C Red no. 28
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxy-, sodium salt (1:2)
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Record name D&C Red 28
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Record name 3,4,5,6-tetrachloro-2-(1,4,5,8-tetrabromo-6-hydroxy-3-oxoxanthen-9-yl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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